molecular formula C6H6BrNO B13916597 3-bromo-2-methyl-1H-pyridin-4-one

3-bromo-2-methyl-1H-pyridin-4-one

Cat. No.: B13916597
M. Wt: 188.02 g/mol
InChI Key: XUZHCYJIQBDAOG-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-1H-pyridin-4-one is a heterocyclic compound that contains a bromine atom, a methyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-1H-pyridin-4-one typically involves the bromination of 2-methyl-1H-pyridin-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-1H-pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-2-methyl-1H-pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-1H-pyridin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyridinone ring play crucial roles in binding to the target molecules and exerting the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-1H-pyridin-4-one is unique due to the presence of both the bromine atom and the methyl group on the pyridinone ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

3-bromo-2-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZHCYJIQBDAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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